Synthetic Utility in Remdesivir Synthesis: Documented Role as a Key Intermediate
1-(6-Chloro-2-methylpyridin-3-yl)ethanone is explicitly disclosed as a critical starting material (intermediate VII) in the patented synthesis of remdesivir (Rudesiwei) [1]. The patent describes a multi-step synthetic route where this chloropyridinyl ethanone undergoes condensation and subsequent transformations to yield the final antiviral agent. In contrast, the non-chlorinated analog, 1-(2-methylpyridin-3-yl)ethanone, lacks the 6-chloro handle necessary for the subsequent heterocycle formation steps described in the patent and would be incompatible with the documented route without additional synthetic steps.
| Evidence Dimension | Utility as a synthetic intermediate for remdesivir |
|---|---|
| Target Compound Data | Explicitly used as Intermediate VII in patented route |
| Comparator Or Baseline | 1-(2-methylpyridin-3-yl)ethanone (non-chlorinated analog) |
| Quantified Difference | Target compound is required; comparator is incompatible with the patented route without additional synthetic steps to introduce chlorine |
| Conditions | Patent CN113214263B (Synthetic method of Rudesiwei key intermediate) |
Why This Matters
For procurement targeting antiviral drug development or process chemistry, this compound provides a validated entry point into a high-value synthetic route, unlike its non-chlorinated analogs.
- [1] Gu, R.; Li, Y. Synthetic method of Rudesiwei key intermediate. CN113214263B. Patent. 2020. View Source
